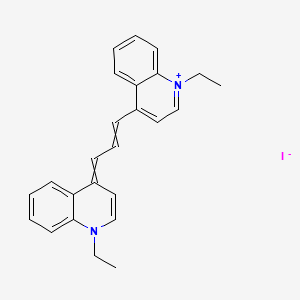
Cryptocyanine iodide
描述
Cryptocyanine iodide is a useful research compound. Its molecular formula is C25H25IN2 and its molecular weight is 480.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Cryptocyanine iodide, also known as Kryptocyanin or NK-4, is a divalent, cationic pentamethine trinuclear cyanine dye that consists of three quinolinium rings, short N-alkyl side chains (C2), and two iodine anions It has been suggested that it exhibits a variety of biological activities, such as anti-allergy, anti-cancer (inhibition of cancer cell proliferation), anti-inflammation, antiviral infection, anti-oxidative, and neuroprotective effects .
Mode of Action
It has been suggested that it plays a regulatory role in th2 cell activation and effector function . More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It has been suggested that it has a potential to treat dilated cardiomyopathy and muscular dystrophy . It is also known to exhibit anti-allergic, anti-cancer, anti-inflammatory, antiviral, antioxidative, and neuroprotective effects , suggesting that it may affect multiple biochemical pathways.
Pharmacokinetics
Dmpk scientists typically determine key properties such as rates of metabolism (clint), permeability, drug transport, drug metabolizing enzyme inhibition (mainly cyp and ugt enzymes), tissue and plasma binding, and drug metabolizing enzyme regulation (induction) . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
This compound has been shown to have a variety of effects at the molecular and cellular level. It has been suggested to play a key role in the treatment of various diseases, such as in hay fever to expect anti-allergic effects, in bacterial infections and gum abscesses to expect anti-inflammatory effects, in scratches, cuts, and mouth sores from bites inside the mouth for enhanced wound healing, in herpes simplex virus (HSV)-1 infections for antiviral effects, and in peripheral nerve disease that causes tingling pain and numbness in hands and feet .
Action Environment
It has been suggested that three main factors influence the preparation of nir cyanine dyes and change the absorption and stability of cyanines: (1) elongation of the methine chain, where the longer the methine chain, the larger the bathochromic shift; (2) modification of the terminal groups; (3) introduction of a cyclic ring/s inside the polymethine chain .
生化分析
Biochemical Properties
Cryptocyanine iodide is closely related structurally and phylogenetically to arthropod hemocyanin . It lacks several of the six critical copper-binding histidines and has lost the ability to bind oxygen . Despite this loss of function, this compound continues to be synthesized, indicating that it has been exploited to carry out new functions .
Cellular Effects
It is used to expect antioxidative and neuroprotective effects . NK-4 has a mild inhibitory effect on IgE antibody production, which is induced by heterologous passive cutaneous anaphylaxis (PCA) for 3 hours . NK-4 was shown to have a mild inhibitory effect on the homologous PCA response for 48 hours .
Molecular Mechanism
It is known that it has a variety of pharmacological properties, including anti-allergic, anti-inflammatory, antiviral, antioxidative, and neuroprotective effects . These properties suggest that this compound interacts with various biomolecules and influences gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a variety of pharmacological properties, suggesting that its effects may change over time .
Dosage Effects in Animal Models
It is known that this compound has a variety of pharmacological properties, suggesting that its effects may vary with different dosages .
Metabolic Pathways
It is known that this compound has a variety of pharmacological properties, suggesting that it may be involved in various metabolic pathways .
Transport and Distribution
It is known that this compound has a variety of pharmacological properties, suggesting that it may interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound has a variety of pharmacological properties, suggesting that it may be localized to specific compartments or organelles .
属性
IUPAC Name |
1-ethyl-4-[3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.HI/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJANLKHJMMNQB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884108 | |
| Record name | Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-50-8 | |
| Record name | Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptocyanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,4S,6aR)-N-ethyl-2,3',9'-trioxospiro[3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4,8'-azonane]-2'-carboxamide](/img/structure/B8074823.png)
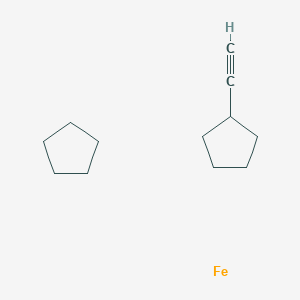
![1-{3-[(1E)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropyl}-2-(2-methyl-3-biphenylyl)ethanone](/img/structure/B8074840.png)
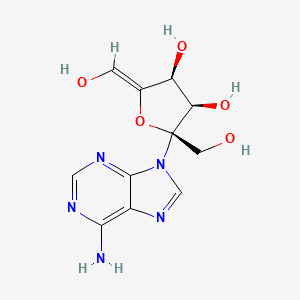
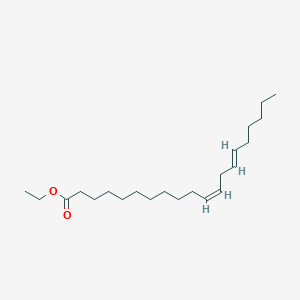
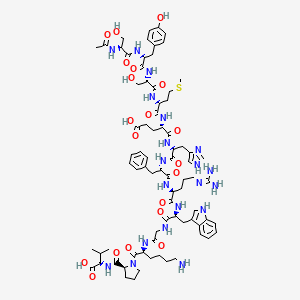
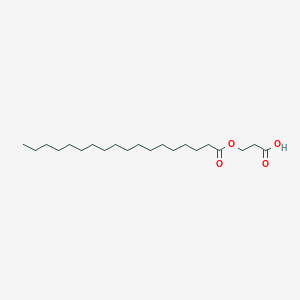
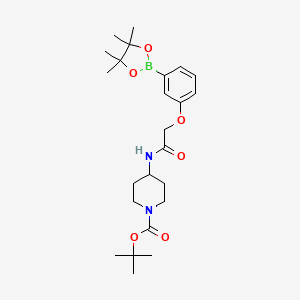
![(1R,9R)-8-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylic acid](/img/structure/B8074863.png)
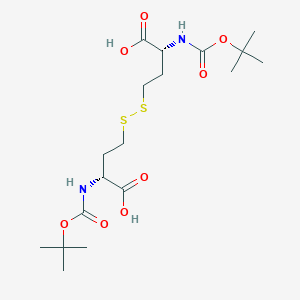
![(1R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8074875.png)
![Carbamic acid, N-[(1S)-1-[(1S)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B8074880.png)
![N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (S,S)-Ts-DENEB](/img/structure/B8074914.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene](/img/structure/B8074919.png)
